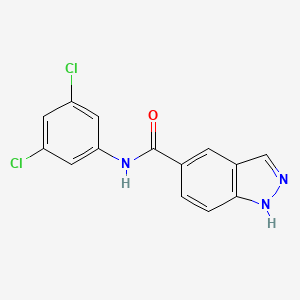
N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes for N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide involve several stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interaction with other molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with monoamine oxidase type B.
Medicine: It has potential therapeutic applications in treating neurological disorders due to its ability to inhibit monoamine oxidase type B.
Industry: The compound is used in the development of new drugs and chemical products.
Mécanisme D'action
The mechanism of action of N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide involves the inhibition of monoamine oxidase type B. This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines, which are crucial for the metabolism of neuroactive and vasoactive amines. By inhibiting this enzyme, the compound can modulate the levels of these amines in the central nervous system and peripheral tissues, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide can be compared with other similar compounds, such as:
- N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide
- N-(3,5-dichlorophenyl)-1H-indazole-4-carboxamide
These compounds share a similar indazole core structure but differ in the position of the carboxamide group. The unique positioning of the carboxamide group in this compound contributes to its specific interaction with monoamine oxidase type B and its distinct chemical properties .
Propriétés
Formule moléculaire |
C14H9Cl2N3O |
|---|---|
Poids moléculaire |
306.1 g/mol |
Nom IUPAC |
N-(3,5-dichlorophenyl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-4-11(16)6-12(5-10)18-14(20)8-1-2-13-9(3-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |
Clé InChI |
XXLZLPDHTLLSMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)NC3=CC(=CC(=C3)Cl)Cl)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















